2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is a complex organic compound known for its unique chemical structure and properties This compound features two methoxy groups and two oxirane (epoxy) groups attached to a cyclohexane-1,4-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclohexane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but lacks the cyclohexane-1,4-diamine core.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: Contains similar functional groups but has a different core structure.
Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate: Another compound with similar functional groups but a different core.
Uniqueness
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is unique due to its combination of methoxy and oxirane groups attached to a cyclohexane-1,4-diamine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C28H34N2O6 |
---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
(2Z,3E)-2,3-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C28H34N2O6/c1-31-27-11-17(3-7-25(27)35-15-19-13-33-19)9-21-22(24(30)6-5-23(21)29)10-18-4-8-26(28(12-18)32-2)36-16-20-14-34-20/h3-4,7-12,19-20,23-24H,5-6,13-16,29-30H2,1-2H3/b21-9-,22-10+ |
InChI-Schlüssel |
DLANTWPQGGDHMU-CHQRTDLRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(CCC(\C2=C\C3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(CCC(C2=CC3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.